Goniothalamin

Description

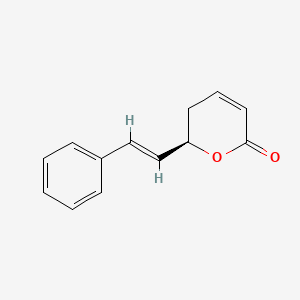

has antineoplastic activity; structure given in first source

Properties

IUPAC Name |

(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGHFVLWYYVMQZ-BZYZDCJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035678 | |

| Record name | Goniothalamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17303-67-2, 22639-28-7 | |

| Record name | Goniothalamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniothalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017303672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goniothalamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Goniothalamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GONIOTHALAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34W9GO6B2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Goniothalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin, a naturally occurring styryl-lactone, has garnered significant attention within the scientific community for its potent cytotoxic and anticancer properties. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its distribution within the plant kingdom. Furthermore, this document outlines the established protocols for its extraction and isolation, presents quantitative data on yields from various species, and elucidates the key signaling pathways modulated by this bioactive compound. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite predominantly found in plants belonging to the genus Goniothalamus, a large genus of the Annonaceae family.[1][2] This genus comprises over 160 species distributed throughout tropical Southeast Asia.[1] While a significant number of species exist, only a fraction have been phytochemically investigated. This compound was first isolated in 1972.[1]

The primary natural sources of this compound are various species within the Goniothalamus genus. It has been isolated from numerous parts of these plants, including the bark, roots, stems, leaves, and twigs.[3] The presence and concentration of this compound can vary between species and even between different parts of the same plant.

Some of the key Goniothalamus species that have been identified as sources of this compound include:

-

Goniothalamus andersonii

-

Goniothalamus macrophyllus

-

Goniothalamus malayanus

-

Goniothalamus tapis

-

Goniothalamus umbrosus

-

Goniothalamus wightii

-

Goniothalamus amuyon

-

Goniothalamus griffithii

-

Goniothalamus scortechinii

-

Goniothalamus giganteus

-

Goniothalamus elegans

-

Goniothalamus ridleyi

While this compound is characteristic of the Goniothalamus genus, it has also been isolated from at least one other genus, Hopea sangal (Dipterocarpaceae), indicating a broader, though less common, distribution.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources is influenced by the plant species, the specific part of the plant used for extraction, and the extraction methodology employed. The following tables summarize the quantitative data on this compound yields as reported in the scientific literature.

| Plant Species | Plant Part | Extraction Solvent(s) | Crude Extract Yield (% of dry wt) | This compound Yield (% of dry wt) | Reference |

| Goniothalamus umbrosus | Roots | Methanol | 7.3% | 0.0027% | |

| Goniothalamus andersonii | Stems | Hexane | 1.56% | Not specified | |

| Goniothalamus tapis | Leaves and Twigs | Hexane, Ethyl Acetate, Acetone, Methanol | 1.20% (Hexane), 3.75% (Ethyl Acetate), 2.56% (Acetone), 2.80% (Methanol) | 0.085% (from Ethyl Acetate extract) |

| Plant Species | Plant Part | Initial Dry Weight | Final this compound Yield | Reference |

| Goniothalamus tapis | Leaves and Twigs | 2.115 kg | 1.80 g | |

| Goniothalamus umbrosus | Roots | Not specified (80.0 g crude extract from an unspecified amount) | 30 mg | |

| Hopea sangal | Stem Bark | Not specified | 3.5 mg |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural plant sources generally involves a series of extraction and chromatographic steps. The following are detailed methodologies adapted from published research.

General Extraction and Fractionation

This protocol provides a general overview of the initial extraction process.

-

Plant Material Preparation : The selected plant parts (e.g., roots, stems, leaves) are air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is extracted with an organic solvent. Methanol is commonly used for the initial extraction, often performed multiple times to ensure maximum recovery of secondary metabolites. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is dissolved in a methanol-water mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane (or chloroform), and ethyl acetate. This step separates compounds based on their polarity. Each fraction is then evaporated to dryness.

Chromatographic Purification

The fractions obtained from solvent partitioning are further purified using various chromatographic techniques to isolate pure this compound.

-

Column Chromatography : The fraction containing this compound (often the less polar fractions like hexane or dichloromethane) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or dichloromethane.

-

Preparative Thin-Layer Chromatography (Prep-TLC) : Fractions from column chromatography that show the presence of this compound (as determined by TLC analysis) can be further purified using preparative TLC with an appropriate solvent system (e.g., hexane:acetone).

-

Crystallization : The purified this compound can be crystallized from a suitable solvent, such as ethanol or a hexane-acetone mixture, to obtain the compound in a highly pure, crystalline form.

Example Protocol: Isolation from Goniothalamus tapis

The following protocol is a specific example for the isolation of this compound from the leaves and twigs of G. tapis.

-

Extraction : 2.115 kg of air-dried, powdered leaves and twigs of G. tapis were macerated with 7 liters of hexane for 5 days. This process was repeated six times. The combined hexane extracts were evaporated to yield 25.33 g of crude extract. The residue was then sequentially extracted with ethyl acetate, acetone, and methanol.

-

Column Chromatography : The ethyl acetate extract (79.22 g) was subjected to silica gel column chromatography and eluted with a gradient of hexane:ethyl acetate followed by ethyl acetate:methanol to yield seven fractions.

-

Purification and Crystallization : Fraction F4 (11.59 g) was re-chromatographed on a silica gel column, followed by crystallization from ethanol to yield 1.80 g of pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anticancer activity, by modulating several key intracellular signaling pathways. These pathways are critical for cell survival, proliferation, and apoptosis (programmed cell death).

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis in various cancer cell lines. It primarily activates the intrinsic or mitochondrial pathway of apoptosis. This process is initiated by cellular stress, such as DNA damage or oxidative stress, induced by this compound.

Caption: Intrinsic apoptosis pathway induced by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. This compound has been shown to modulate the activity of key components of this pathway, including ERK, JNK, and p38.

Caption: Modulation of the MAPK signaling pathway by this compound.

Endoplasmic Reticulum (ER) Stress Pathway

Recent studies have suggested that this compound can also induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway. ER stress can trigger apoptosis through the activation of JNK and the transcription factor CHOP.

Caption: ER stress-induced apoptosis by this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. Its primary natural reservoirs are plants of the Goniothalamus genus, from which it can be efficiently isolated and purified using standard phytochemical techniques. The quantitative data on its yield, while variable, provides a baseline for sourcing and large-scale production efforts. A thorough understanding of the signaling pathways modulated by this compound, including the intrinsic apoptosis, MAPK, and ER stress pathways, is crucial for its rational development as a therapeutic agent. This technical guide consolidates the current knowledge on the natural sources, isolation, and molecular mechanisms of this compound, offering a valuable resource for the advancement of research and drug development in this area.

References

The Discovery and Isolation of Goniothalamin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin, a naturally occurring styryl-lactone, has garnered significant attention within the scientific community for its potent cytotoxic and apoptotic activities against a range of cancer cell lines. First isolated in 1972[1][2], this secondary metabolite, predominantly found in the genus Goniothalamus, presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the history of this compound's discovery, detailed methodologies for its isolation and purification, and a summary of its biological activities. Quantitative data on extraction yields and cytotoxic potency are presented in tabular format for clear comparison. Furthermore, key signaling pathways modulated by this compound and a typical experimental workflow for its isolation are illustrated using logical diagrams.

Introduction: Discovery and Chemical Profile

This compound (C₁₃H₁₂O₂) is a styryl-lactone first isolated in 1972.[1][2] It belongs to a class of secondary metabolites that are abundant in plants of the genus Goniothalamus (family Annonaceae).[1] The chemical structure of this compound, 5,6-dihydro-6-styryl-2-pyrone, has been elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet (UV) spectroscopy, and mass spectrometry.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | (6R)-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one |

| CAS Number | 17303-67-2 |

Isolation and Purification of this compound

The isolation of this compound from various Goniothalamus species typically involves solvent extraction followed by chromatographic purification. The yields can vary depending on the plant part used (e.g., stem bark, roots, leaves), the geographical location of the plant collection, and the extraction methodology employed.

General Extraction Protocols

Commonly, dried and powdered plant material is subjected to extraction using organic solvents. Both hot (Soxhlet) and cold (percolation) extraction methods have been successfully employed. Methanol is a frequently used solvent for initial extraction.

Example Protocol for Methanolic Extraction:

-

Air-dry and grind the plant material (e.g., leaves and twigs of G. tapis) into a fine powder.

-

Macerate the powdered material in methanol at room temperature for a specified period (e.g., 3 times, 10.0 L each for 4.5 kg of powder).

-

Combine the methanolic extracts and concentrate them under reduced pressure to obtain a crude extract.

Solvent Partitioning

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.

Chromatographic Purification

The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. Column chromatography using silica gel is a standard method for the initial separation of compounds. Fractions are eluted with a gradient of solvents, commonly mixtures of hexane and ethyl acetate.

Further purification of enriched fractions can be achieved through:

-

Preparative Thin-Layer Chromatography (Prep-TLC): A method for separating small quantities of material.

-

Sephadex Column Chromatography: Often used for final purification steps.

-

High-Performance Liquid Chromatography (HPLC): An analytical and preparative technique that provides high resolution and is used to quantify the purity of the isolated compound.

Quantitative Data on this compound Isolation

The following table summarizes the yields of crude extracts and purified this compound from different Goniothalamus species as reported in the literature.

| Plant Species | Plant Part | Extraction Method | Solvent System | Crude Extract Yield | Purified this compound Yield | Reference |

| Goniothalamus elegans | Aerial parts | Maceration | Methanol | 8.33% (of 4.5 kg dried powder) | Not specified | |

| Goniothalamus tapis | Leaves and twigs | Fermentation/Maceration | Hexane, Ethyl Acetate, Acetone, Methanol | 1.20% (Hexane), 3.75% (Ethyl Acetate), 2.56% (Acetone), 2.80% (Methanol) (of 2.115 kg dried powder) | 1.80 g (from 79.22 g of Ethyl Acetate extract) | |

| Goniothalamus andersonii | Stems | Successive Extraction | Hexane | 1.56% (of 500 g air-dried stems) | Not specified | |

| Goniothalamus umbrosus | Roots | Methanol Extraction followed by Partitioning | Methanol -> Hexane, CH₂Cl₂, CHCl₃ | 7.3% (Crude Methanol), 1.6% (Hexane), 4.5% (CH₂Cl₂), 0.63% (CHCl₃) (of dry weight) | 30 mg (0.0027% of dry weight) |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines, often with a degree of selectivity towards cancer cells over normal cells.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against numerous human cancer cell lines. The following table presents a selection of reported 50% inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 2.05 - 3.96 | |

| HepG2 | Liver Cancer | 2.05 - 3.96 | |

| LU-1 | Lung Cancer | 2.05 - 3.96 | |

| AGS | Gastric Cancer | 2.05 - 3.96 | |

| SW-480 | Colon Cancer | 2.05 - 3.96 | |

| H400 | Oral Squamous Cell Carcinoma | Dose- and time-dependent | |

| NCI-H460 | Non-small Cell Lung Cancer | Concentration-dependent | |

| LS-174T | Colon Cancer | 0.51±0.02 µg/ml | |

| COR-L23 | Large Cell Lung Carcinoma | 3.51± 0.03 µg/ml |

Mechanism of Action: Induction of Apoptosis

A significant body of evidence indicates that this compound's cytotoxicity is primarily mediated through the induction of apoptosis (programmed cell death). This is achieved through the modulation of several key signaling pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound can directly affect the mitochondria, leading to the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol. This, in turn, activates initiator caspase-9 and executioner caspases-3 and -7, leading to the cleavage of cellular proteins and apoptosis.

-

Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

-

p53-Mediated Apoptosis: this compound-induced cellular stress can lead to the upregulation of the tumor suppressor protein p53. Activated p53 can then trigger the apoptotic cascade.

-

Inhibition of NF-κB Signaling: this compound has been observed to inhibit the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus. Since NF-κB is a key regulator of cell survival, its inhibition contributes to the pro-apoptotic effects of this compound.

-

PI3K/AKT Pathway Suppression: In the context of hepatocellular carcinoma, this compound has been shown to suppress the PI3K/AKT signaling pathway, which is crucial for cell growth and proliferation.

Visualizing the Science: Diagrams and Workflows

To further elucidate the complex processes involved in this compound research, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the isolation and purification of this compound.

Caption: Key signaling pathways involved in this compound-induced apoptosis.

Conclusion and Future Perspectives

This compound continues to be a molecule of significant interest in the field of natural product-based drug discovery. Its well-documented cytotoxic and pro-apoptotic activities, coupled with its relative abundance in Goniothalamus species, make it an attractive lead compound for the development of new anticancer agents. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its potential in combination therapies, and investigating structure-activity relationships to design more potent and selective analogs. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers embarking on or continuing their work with this promising natural product.

References

Goniothalamin: A Technical Guide to its Chemical Structure, Properties, and Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin (GTN), a naturally occurring styryl-lactone found predominantly in plants of the Goniothalamus genus, has emerged as a promising candidate in anticancer drug discovery.[1][2] Its potent cytotoxic effects against a wide spectrum of cancer cell lines, coupled with a favorable selectivity towards malignant cells over normal cells, have spurred intensive research into its therapeutic potential.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the molecular mechanisms underlying the anticancer activity of this compound. Detailed experimental protocols for key biological assays and visualizations of the intricate signaling pathways modulated by this compound are presented to facilitate further research and development in oncology.

Chemical Structure and Properties

This compound, with the chemical formula C₁₃H₁₂O₂, is structurally identified as (6R)-5,6-dihydro-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one. The molecule features a styryl group attached to a dihydropyrone ring, a structural motif crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound exhibits moderate solubility in organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | |

| Molecular Weight | 200.23 g/mol | |

| CAS Number | 17303-67-2 | |

| Appearance | White amorphous compound/pale-yellow solid | |

| Melting Point | 85 °C | |

| Solubility | Soluble in DMSO |

Spectroscopic Data

The structural elucidation of this compound has been extensively performed using various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

| Spectroscopic Technique | Key Data |

| UV-Vis (in Methanol) | λmax at 207, 255, and 280 nm |

| Infrared (IR) | Characteristic peaks around 1710-1720 cm⁻¹ (C=O stretching of α,β-unsaturated lactone), 1640 cm⁻¹ (C=C stretching), and 965 cm⁻¹ (trans C-H bending of the styryl group). |

| ¹H-NMR (in CDCl₃) | Signals typically observed at δ 7.2-7.5 (m, 5H, aromatic protons), 6.9 (dd, 1H, H-4), 6.1 (d, 1H, H-3), 6.7 (dd, 1H, H-8), 6.2 (dd, 1H, H-7), 5.1 (m, 1H, H-6), and 2.5 (m, 2H, H-5). |

| ¹³C-NMR (in CDCl₃) | Resonances around δ 163.0 (C-2), 144.0 (C-4), 121.0 (C-3), 78.0 (C-6), 29.0 (C-5), and signals corresponding to the styryl group carbons. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 200. |

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic and antiproliferative activities against a diverse range of human cancer cell lines. Its efficacy has been documented in leukemia, breast, lung, colon, cervical, and liver cancer cells, among others. A selection of reported half-maximal inhibitory concentration (IC₅₀) values is presented in Table 3 for comparative analysis. Notably, this compound has shown a degree of selective cytotoxicity, exhibiting lower toxicity towards normal human cell lines compared to cancerous ones.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Saos-2 | Osteosarcoma | 0.62 ± 0.06 µg/ml | 72 | |

| MCF-7 | Breast Adenocarcinoma | 0.83 ± 0.11 µg/ml | 72 | |

| UACC-732 | Breast Carcinoma | 1.15 ± 0.21 µg/ml | 72 | |

| A549 | Lung Adenocarcinoma | 1.62 ± 0.17 µg/ml | 72 | |

| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 µg/ml | 72 | |

| HepG2 | Hepatoblastoma | 4.6 ± 0.23 | 72 | |

| P-388 | Murine Lymphocytic Leukemia | 0.19 µg/ml | - | |

| Col-2 | Colon Cancer | 0.36 µg/ml | - | |

| T24 | Urinary Bladder Cancer | 0.39 µg/ml | - | |

| Lu-1 | Lung Cancer | 0.54 µg/ml | - | |

| KB | Oral Nasopharyngeal Cancer | 0.56 µg/ml | - | |

| ASK | Rat Glioma | 0.67 µg/ml | - | |

| PC3 | Prostate Cancer | 0.3 µM | 48 | |

| Caco-2 | Colorectal Adenocarcinoma | 0.8 µM | 48 | |

| HL-60 | Promyelocytic Leukemia | 4.5 | 72 | |

| CEM-SS | T-lymphoblastic Leukemia | 2.4 | 72 | |

| HeLa | Cervical Cancer | 3.2 ± 0.72 µg/ml | - |

Molecular Mechanisms of Action

This compound exerts its anticancer effects through the modulation of multiple cellular signaling pathways, primarily culminating in the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signals.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major mechanism by which this compound eliminates cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

-

Intrinsic Pathway: this compound induces mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The Bcl-2 family of proteins plays a crucial role in this process, with this compound modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

-

Extrinsic Pathway: While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway through the upregulation of death receptors like Fas and their ligands.

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling, including the JNK pathway, which can further contribute to mitochondria-mediated apoptosis.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various phases, preventing cancer cell proliferation. The specific phase of arrest (G0/G1, S, or G2/M) appears to be cell-type dependent. This cell cycle arrest is often mediated by the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

Modulation of Pro-Survival Signaling

-

NF-κB Inhibition: this compound has been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in promoting inflammation, cell survival, and proliferation in cancer. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.

-

p53 Activation: In some cellular contexts, this compound can induce DNA damage, leading to the activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes and contribute to the induction of apoptosis, in part through a caspase-2-dependent pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability versus the log of this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Double Staining and Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC fluorescence (indicating early apoptosis) and PI fluorescence (indicating late apoptosis/necrosis) are measured.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Western Blot Analysis

This protocol is for detecting the expression of specific proteins involved in this compound-induced signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p-JNK, NF-κB p65) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

This compound-Induced Apoptosis Signaling Pathways

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound stands out as a natural product with significant potential for development as an anticancer therapeutic agent. Its well-defined chemical structure, coupled with its potent and selective cytotoxicity against a broad range of cancer cells, makes it an attractive lead compound. The multifaceted mechanisms of action, involving the induction of apoptosis through various interconnected signaling pathways, cell cycle arrest, and inhibition of pro-survival signals, provide a solid foundation for its further investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at fully elucidating the therapeutic potential of this compound and its analogues in the fight against cancer. Further in-depth in vivo studies are warranted to translate the promising in vitro findings into clinical applications.

References

Styryl-Lactones from Goniothalamus Species: A Technical Guide for Researchers

Executive Summary

The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive styryl-lactone compounds. These natural products have garnered significant attention in the scientific community for their potent cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines. This technical guide provides an in-depth overview of styryl-lactones from Goniothalamus species, focusing on their isolation, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative cytotoxicity data. Furthermore, this guide illustrates the intricate signaling pathways modulated by these compounds, offering valuable insights for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

Styryl-lactones are a class of secondary metabolites characterized by a phenyl-substituted α,β-unsaturated lactone ring.[1] Found predominantly in plants of the Goniothalamus genus, these compounds have demonstrated a remarkable spectrum of biological activities, most notably their ability to induce programmed cell death, or apoptosis, in cancer cells.[2] This has positioned them as promising candidates for the development of novel anticancer therapeutics. This guide aims to be a comprehensive resource for professionals engaged in the study and development of these potent natural products.

Isolation and Purification of Styryl-Lactones

The isolation of styryl-lactones from Goniothalamus plant material typically involves solvent extraction followed by various chromatographic techniques. A general workflow is presented below, with specific examples of detailed protocols for preparative high-performance liquid chromatography (HPLC).

General Extraction and Fractionation Workflow

Caption: General workflow for the isolation of styryl-lactones.

Detailed Experimental Protocols

Protocol 2.2.1: Isolation of Styryl-Lactones using Recycling Preparative HPLC

This protocol is adapted from methodologies used for the isolation of compounds from Goniothalamus lanceolatus.[3][4]

-

Plant Material Extraction:

-

Dried and ground bark of the plant is first defatted with hexane at room temperature for three days.[3]

-

The defatted plant material is then re-extracted with dichloromethane for another three days.

-

The solvent is evaporated under vacuum to yield the dichloromethane crude extract.

-

-

Initial Fractionation (MPLC):

-

The crude extract (e.g., 12 g) is subjected to Medium Performance Liquid Chromatography (MPLC) over a silica gel column to obtain a series of fractions.

-

-

Purification by Recycling Preparative HPLC:

-

Instrumentation: Japan Analytical Industry (JAI) Recycling Preparative HPLC (e.g., LC-9103) with a diode array detector.

-

Column: ODS (C18) preparative column (e.g., Jaigel-ODS-AP, SP-120-15, 20 x 250 mm).

-

Mobile Phase: An isocratic solvent system of methanol-water is commonly used. The optimal ratio (e.g., 70:30 or 80:20) is determined by analytical TLC or HPLC.

-

Flow Rate: Approximately 4.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 215 nm).

-

Procedure:

-

Dissolve the fraction of interest in methanol.

-

Inject the sample into the HPLC system.

-

The unresolved peaks are recirculated back to the column using the recycle valve until a satisfactory separation is achieved.

-

Impurities can be removed from the eluent using a drain valve.

-

The pure compounds are collected using selector valves. This method is particularly effective for separating compounds with similar retention characteristics and for isolating minor constituents.

-

-

Biological Activity and Cytotoxicity Data

Styryl-lactones from Goniothalamus species exhibit potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Quantitative Cytotoxicity Data

The following tables summarize the IC₅₀ values of various styryl-lactones isolated from Goniothalamus species against different cancer cell lines.

Table 1: Cytotoxicity of Goniothalamin and its Analogues

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| This compound | HepG2 | Hepatoblastoma | ~3 times lower than on normal hepatocytes | |

| This compound | HepG2-R | Drug-resistant Hepatoblastoma | Active | |

| This compound | Saos-2 | Osteosarcoma | < 5 µg/ml (very potent) | |

| This compound | UACC-732 | Breast Carcinoma | < 5 µg/ml (at 72h) | |

| This compound | A549 | Lung Adenocarcinoma | < 5 µg/ml (at 72h) | |

| This compound | MCF-7 | Breast Adenocarcinoma | < 5 µg/ml | |

| This compound | HT29 | Colorectal Adenocarcinoma | < 5 µg/ml (at 72h) | |

| This compound | LS-174T | Colon Cancer | 0.51±0.02 µg/ml | |

| This compound | COR-L23 | Lung Carcinoma | 3.49±0.07 µg/ml | |

| This compound Analogues | Various | Various | Varies |

Table 2: Cytotoxicity of Other Styryl-Lactones

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Altholactone | HepG2 | Hepatoblastoma | Active | |

| Altholactone | HepG2-R | Drug-resistant Hepatoblastoma | Active | |

| Altholactone | HL-60 | Promyelocytic Leukemia | Concentration-dependent apoptosis | |

| Goniodiol | HepG2 | Hepatoblastoma | Less toxic to normal hepatocytes | |

| Goniodiol | HepG2-R | Drug-resistant Hepatoblastoma | Active | |

| 5-Cinnamoyloxythis compound | Various | Various | 2.05 - 3.96 | |

| 5-Acetoxythis compound | Various | Various | 3.33 - 7.00 | |

| 6S-Goniothalamin | Human Colon & Lung | Colon & Lung Cancer | 2.38 - 7.59 | |

| Goniodiol | A-549 | Lung Cancer | Significant and selective |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay

Protocol 4.1.1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating:

-

Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 2000 cells/well) and culture until they reach the desired confluence.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the styryl-lactone compounds.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Gently aspirate the media from all wells.

-

Add 100 µL of 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plates at 4°C for at least 1 hour.

-

-

Staining:

-

Wash the plates five times with 1% (vol/vol) acetic acid to remove the TCA and air dry.

-

Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the optical density (OD) at approximately 510 nm using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Apoptosis Assay

Protocol 4.2.1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the styryl-lactone compound for the desired time.

-

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells.

-

Wash the cells twice with ice-cold PBS and centrifuge.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Add PI to the cell suspension (concentration as per manufacturer's instructions).

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to the stained cells.

-

Analyze the cells by flow cytometry.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanisms of Action

Styryl-lactones from Goniothalamus species induce apoptosis through a complex interplay of signaling pathways, primarily involving the mitochondria-mediated intrinsic pathway and modulation of the extrinsic pathway. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in this process.

Intrinsic (Mitochondrial) Apoptotic Pathway

This compound and other styryl-lactones have been shown to induce apoptosis via the intrinsic pathway.

Modulation of MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is a key regulator of cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway to induce apoptosis.

-

Activation of Pro-Apoptotic Kinases: this compound treatment leads to the upregulation and phosphorylation of JNK and p38 MAPKs, which are known to promote apoptosis.

-

Inhibition of Pro-Survival Kinases: Concurrently, this compound downregulates the phosphorylation of ERK1/2 and Akt, which are critical for cell survival signaling.

Putative Interaction with the TRAIL Pathway

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5). While direct binding of styryl-lactones to TRAIL receptors has not been definitively established, there is evidence to suggest a potential interplay. The activation of JNK and p38 by styryl-lactones could potentially sensitize cancer cells to TRAIL-induced apoptosis or mimic its downstream effects, leading to the activation of the caspase cascade.

Caption: Hypothesized mechanism of styryl-lactone action involving MAPK and TRAIL pathways.

Conclusion

Styryl-lactones from Goniothalamus species represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their potent cytotoxic and pro-apoptotic activities, coupled with an increasing understanding of their molecular mechanisms of action, provide a solid foundation for further research. This technical guide offers a comprehensive overview of the current knowledge, providing researchers with the necessary information and protocols to advance the study of these fascinating compounds. Future investigations should focus on elucidating the precise molecular targets of styryl-lactones, optimizing their structures for improved efficacy and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic potential.

References

- 1. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiaresearchnews.com [asiaresearchnews.com]

- 4. Recycling preparative HPLC for isolation of styryl-lactones from Goniothalamus Lanceolatus / Nur Vicky Bihud … [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]

Goniothalamin-Induced Apoptosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamin (GTN), a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has emerged as a promising candidate in anticancer drug development.[1][2] Extensive research has demonstrated its potent cytotoxic effects against a wide array of cancer cell lines, primarily through the induction of apoptosis, or programmed cell death.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, offering a valuable resource for researchers in oncology and drug discovery.

This compound's anticancer properties have been observed in various cancer types, including but not limited to, cervical, breast, leukemia, and liver cancers.[4] A key characteristic of this compound is its selective cytotoxicity towards cancer cells, with comparatively lower toxicity to normal cells, highlighting its therapeutic potential. This guide will delve into the core signaling pathways, present quantitative data on its efficacy, detail common experimental protocols, and provide visual representations of the key molecular events.

Core Molecular Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted mechanism that primarily involves the induction of cellular stress, leading to the activation of the intrinsic and, in some contexts, the extrinsic apoptotic pathways. The central events include the generation of reactive oxygen species (ROS), DNA damage, and modulation of key signaling cascades.

Oxidative Stress and DNA Damage

A primary mechanism of this compound's action is the induction of oxidative stress. Treatment with this compound leads to a rapid decrease in intracellular glutathione (GSH) levels and a corresponding increase in reactive oxygen species (ROS). This oxidative imbalance contributes to cellular damage, including DNA damage, which has been confirmed through methods like the Comet assay. The resulting genotoxic stress serves as a crucial upstream signal for the initiation of apoptosis.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. The process is initiated by intracellular stress signals and converges at the mitochondria.

-

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound has been shown to modulate the expression of these proteins, often leading to a decreased expression of anti-apoptotic Bcl-2 and an increased Bax/Bcl-2 ratio. This shift in balance towards pro-apoptotic members facilitates the permeabilization of the outer mitochondrial membrane. However, in some cell lines like Jurkat T-cells, this compound-induced apoptosis appears to be independent of Bcl-2.

-

Mitochondrial Disruption and Apoptosome Formation: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the loss of mitochondrial membrane potential (ΔΨm). This disruption results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a multi-protein complex known as the apoptosome.

-

Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Role of p53 and Caspase-2

The tumor suppressor protein p53 can also play a role in this compound-induced apoptosis. DNA damage induced by this compound can lead to the upregulation and activation of p53. Activated p53 can then contribute to apoptosis, in some cases through the activation of caspase-2, which may act upstream of the mitochondria to trigger cytochrome c release. However, studies in Jurkat T-cells have shown this compound-induced apoptosis to be independent of caspase-2.

Involvement of the Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway in this compound-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. In some cancer cell lines, an increase in the activation of caspase-8 has been observed following this compound treatment.

MAPK and ER Stress Signaling

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can involve the upregulation of pro-apoptotic JNK and p38, and the downregulation of the pro-survival ERK1/2 pathway. Furthermore, this compound can induce endoplasmic reticulum (ER) stress, which can in turn activate JNK and contribute to mitochondria-mediated apoptosis.

Quantitative Data: Cytotoxic Efficacy of this compound

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values of this compound vary depending on the cancer cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µg/mL) | Treatment Duration (hours) | Reference |

| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 72 | |

| MCF-7 | Breast Adenocarcinoma | 0.79 ± 0.12 | 72 | |

| A549 | Lung Adenocarcinoma | 1.15 ± 0.11 | 72 | |

| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 | 72 | |

| UACC-732 | Breast Carcinoma | 1.54 ± 0.19 | 72 | |

| HeLa | Cervical Cancer | 13.28 µM | Not Specified | |

| HeLa | Cervical Cancer | 3.2 ± 0.72 | Not Specified | |

| HepG2 | Hepatoblastoma | 4.6 µM (MTT assay) | 72 | |

| HepG2 | Hepatoblastoma | 5.20 µM (LDH assay) | 72 | |

| Chang | Normal Liver | 35.0 µM (MTT assay) | 72 | |

| Chang | Normal Liver | 32.5 µM (LDH assay) | 72 | |

| HL-60 | Promyelocytic Leukemia | 4.5 | 72 | |

| CEM-SS | T-lymphoblastic Leukemia | 2.4 | 72 | |

| P-388 | Murine Lymphocytic Leukemia | 0.19 | Not Specified | |

| Col-2 | Colon Cancer | 0.36 | Not Specified | |

| T24 | Bladder Cancer | 0.39 | Not Specified | |

| Lu-1 | Lung Cancer | 0.54 | Not Specified | |

| KB | Oral Nasopharyngeal Cancer | 0.56 | Not Specified |

Experimental Protocols

Investigating the apoptotic effects of this compound involves a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Caspase Activity Assay

Fluorometric or colorimetric assays can be used to measure the activity of specific caspases.

-

Cell Lysis: Treat and harvest cells as previously described. Lyse the cells in a specific lysis buffer provided with the caspase activity assay kit.

-

Assay Reaction: Add the cell lysate to a 96-well plate. Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Visualizing the Molecular Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: A diagram of the this compound-induced apoptosis signaling pathway.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound induces apoptosis in cancer cells through a complex and interconnected network of signaling pathways. The primary mechanism involves the induction of oxidative and genotoxic stress, which predominantly activates the intrinsic mitochondrial pathway of apoptosis. This is characterized by the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of a caspase cascade. Additionally, the p53, MAPK, and ER stress pathways, as well as the extrinsic pathway in certain cellular contexts, contribute to its potent anticancer activity. The selective cytotoxicity of this compound against cancer cells further underscores its potential as a lead compound for the development of novel chemotherapeutic agents. This guide provides a comprehensive overview to aid researchers in further elucidating the therapeutic potential of this promising natural product.

References

- 1. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms – ScienceOpen [scienceopen.com]

- 3. A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Goniothalamin's Role in Inducing Oxidative Stress and DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin (GTN), a naturally occurring styryl-lactone derived from plants of the Goniothalamus genus, has garnered significant attention for its potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1][2] A substantial body of evidence points to the induction of oxidative stress and subsequent DNA damage as a core mechanism driving its anticancer effects. This technical guide provides an in-depth examination of the molecular pathways activated by this compound, focusing on its role in disrupting cellular redox balance, causing genotoxicity, and ultimately leading to programmed cell death. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound (5,6-dihydro-6-styryl-2-pyranone) is a secondary metabolite that has demonstrated selective cytotoxicity against tumor cells while showing less toxicity to normal cells.[3][4][5] Its anticancer potential has been linked to the induction of cell cycle arrest and apoptosis through various intrinsic and extrinsic pathways. Central to its mechanism of action is the generation of reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense systems, leading to a state of oxidative stress. This redox imbalance triggers a cascade of events, including significant damage to cellular macromolecules like DNA, ultimately culminating in apoptosis.

Induction of Oxidative Stress

This compound disrupts the intracellular redox homeostasis primarily through two interconnected actions: the depletion of glutathione (GSH) and the elevation of reactive oxygen species (ROS).

Depletion of Intracellular Glutathione (GSH)

Glutathione is a critical cellular antioxidant, protecting cells from damage by ROS. This compound treatment leads to a rapid and significant decrease in intracellular GSH levels. This depletion is observed as early as 30 minutes post-treatment in cell lines such as Jurkat T-cells. The reduction in GSH is attributed to either direct alkylation of GTN to the thiol groups or its consumption during the detoxification of rising ROS levels.

Elevation of Reactive Oxygen Species (ROS)

Concurrent with GSH depletion, this compound induces a substantial increase in intracellular ROS, including superoxide radicals. This surge in ROS creates a highly oxidizing environment within the cell, contributing to the loss of GSH and causing direct damage to lipids, proteins, and nucleic acids. The role of oxidative stress as a key mediator of GTN's cytotoxicity is confirmed by experiments where the antioxidant N-acetylcysteine (NAC) completely abrogates GTN-induced apoptosis.

Data Summary: Oxidative Stress Induction

| Cell Line | Concentration | Time | Effect on GSH | Effect on ROS | Reference |

| Jurkat T-cells | 50 µM | 30 min | Significant decrease | Elevation | |

| Jurkat T-cells | 50 µM | 1 hour | Significant decrease | Elevation | |

| MDA-MB-231 | Not specified | Not specified | Decrease in free thiols | Increase | |

| Coronary Artery Smooth Muscle Cells | Not specified | Not specified | Reduction in free thiols | Increase in H₂O₂ | |

| MDA-MB-231 | 10 µM | Not specified | Glutathione depletion | Abundant ROS |

Induction of DNA Damage

The acute oxidative stress induced by this compound directly leads to genotoxicity. The excessive ROS can oxidize DNA bases and the deoxyribose backbone, causing DNA strand breaks.

The Comet assay, a sensitive method for detecting DNA damage, has been widely used to demonstrate the genotoxic effects of this compound. Studies show that GTN induces significant DNA damage in various cancer cell lines, including Jurkat, HL-60, CEM-SS, and NCI-H460 cells. Importantly, this DNA damage occurs independently of topoisomerase II inhibition, suggesting that oxidative stress is the primary contributor to its genotoxic effects. This DNA damage acts as a critical upstream signal, triggering cell cycle arrest and activating apoptotic pathways.

Data Summary: DNA Damage Induction

| Cell Line | Concentration | Time | Method | Key Finding | Reference |

| Jurkat T-cells | 50 µM | 30 min | Alkaline Comet Assay | Significant increase in tail moment | |

| NCI-H460 | Concentration-dependent | Not specified | Comet Assay | Induces DNA damage | |

| HL-60 & CEM-SS | IC10 & IC25 | 2 hours | Alkaline Comet Assay | Genotoxicity detected | |

| H1299 | Not specified | Not specified | Comet-NE Assay | Significant increase in tail DNA |

Signaling Pathways and Molecular Mechanisms

This compound-induced oxidative stress and DNA damage converge on several critical signaling pathways that orchestrate the execution of apoptosis.

Oxidative Stress-Mediated Mitochondrial Apoptosis

This is the central pathway initiated by GTN. The compound's direct or indirect effect on mitochondria, coupled with massive oxidative stress, leads to mitochondrial dysfunction. This is characterized by the loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway. The depolarization of the mitochondrial membrane facilitates the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and -7.

Caption: Oxidative stress-mediated mitochondrial apoptosis pathway induced by this compound.

DNA Damage-Triggered p53 and Caspase-2 Activation

The genotoxic stress from GTN serves as a potent activator of the tumor suppressor protein p53. Upregulated p53 can then transcriptionally activate pro-apoptotic Bcl-2 family members like Bax, further promoting mitochondrial dysfunction. Concurrently, DNA damage can activate the initiator caspase-2. While some studies show a 12-fold increase in caspase-2 activity, its role is not always essential for apoptosis, as inhibition of caspase-2 does not always prevent cell death. This suggests that GTN can induce apoptosis through both caspase-2-dependent and -independent mechanisms. Notably, the apoptotic response has also been found to be independent of the anti-apoptotic protein Bcl-2 in certain contexts.

Caption: DNA damage response pathway involving p53 and Caspase-2 activation.

Endoplasmic Reticulum (ER) Stress Pathway

In addition to directly targeting mitochondria, this compound can induce stress in the endoplasmic reticulum (ER), caused by the accumulation of unfolded proteins. This ER stress activates signaling cascades, including the phosphorylation of c-Jun NH2-terminal kinase (JNK). Activated JNK and the transcription factor CHOP (C/EBP homologous protein) are key mediators that link ER stress to the mitochondria-mediated apoptotic pathway, thereby amplifying the cell death signal.

Caption: ER stress-induced apoptosis pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound.

Workflow for Assessing GTN-Induced Cytotoxicity and Mechanistic Pathways

Caption: General experimental workflow for studying this compound's effects.

Determination of Intracellular GSH

Protocol based on Ellman (1959) with modifications.

-

Culture and treat cells (1 x 10⁶) with this compound for the desired time.

-

Collect cells, wash with chilled PBS, and pellet at 220 x g for 5 min.

-

Lyse the cell pellet with 100 µl of ice-cold lysis buffer (50 mM K₂HPO₄, 1 mM EDTA, pH 6.5, and 0.1% v/v Triton X-100).

-

Centrifuge the lysate at 10,000 x g for 15 min at 4°C.

-

Transfer the supernatant (cytosolic fraction) to a new tube.

-

In a 96-well plate, add 20 µl of supernatant, 100 µl of 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA, and 100 µl of 0.25 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Incubate for 10 min at room temperature.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Quantify GSH concentration using a standard curve prepared with known concentrations of GSH. Express results as nmol/mg protein.

Measurement of Reactive Oxygen Species (ROS)

Protocol using the fluorescent probe Hydroethidine (HE).

-

Culture and treat cells (1 x 10⁶) with this compound.

-

Collect cells by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in 1 ml of pre-warmed, serum-free medium.

-

Add 1 µl of 10 mM hydroethidine (HE) stock solution to achieve a final concentration of 10 µM.

-

Incubate the cell suspension in the dark at 37°C for 30 min.

-

Centrifuge at 220 x g for 5 min and wash the cells with 1 ml of chilled PBS.

-

Resuspend the final cell pellet in PBS for analysis.

-

Analyze the fluorescence of 10,000 cells using a flow cytometer (e.g., FACSCalibur, FL2 channel). An increase in fluorescence intensity indicates an increase in superoxide levels.

Alkaline Comet Assay for DNA Damage

Protocol for assessing DNA strand breaks.

-

Culture and treat cells with this compound (e.g., 50 µM for 30 min).

-

Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/ml.

-

Mix 10 µl of cell suspension with 100 µl of 0.5% low-melting-point agarose at 37°C.

-

Pipette the mixture onto a microscope slide pre-coated with 1% normal-melting-point agarose. Cover with a coverslip and allow to solidify on ice for 10 min.

-

Remove the coverslip and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

-

Transfer the slides to a horizontal electrophoresis tank and immerse in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20 min to allow for DNA unwinding.

-

Perform electrophoresis at 25 V and 300 mA for 20 min.

-

Gently rinse the slides with neutralizing buffer (0.4 M Tris, pH 7.5) for 5 min.

-

Stain the slides with 50 µl of 10 µg/ml ethidium bromide.

-

Store slides at 4°C overnight before analysis.

-

Visualize under a fluorescent microscope. Quantify DNA damage for at least 50 cells per slide using imaging software (e.g., Comet Assay III). Data is typically expressed as the "tail moment" (tail length multiplied by the fraction of DNA in the tail).

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity across a broad spectrum of human cancer cell lines, with IC50 values often in the low micromolar or even sub-micromolar range after 72 hours of treatment.

Table of IC50 Values for this compound

| Cell Line | Cancer Type | IC50 Value (72h) | Reference |

| HL-60 | Promyelocytic Leukemia | 4.5 µg/mL | |

| CEM-SS | T-lymphoblastic Leukemia | 2.4 µg/mL | |

| Saos-2 | Osteosarcoma | 0.62 ± 0.06 µg/mL | |

| MCF-7 | Breast Adenocarcinoma | 0.95 ± 0.02 µg/mL | |

| UACC-732 | Breast Carcinoma | 1.05 ± 0.11 µg/mL | |

| A549 | Lung Adenocarcinoma | 1.25 ± 0.15 µg/mL | |

| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 µg/mL | |

| LS174T | Colon Cancer | 0.51 ± 0.02 µg/mL | |

| COR-L23 | Lung Carcinoma | 3.51 ± 0.03 µg/mL | |

| HepG2 | Hepatoblastoma | 4.6 ± 0.23 µM | |

| HeLa | Cervical Cancer | 3.2 ± 0.72 µg/mL | |

| Chang (Normal Liver) | Normal Control | 35.0 ± 0.09 µM | |

| HMSC (Normal Stem Cell) | Normal Control | 6.23 ± 1.29 µg/mL |

Conclusion

This compound is a potent natural compound that effectively induces cell death in cancer cells through a mechanism deeply rooted in the induction of severe oxidative stress and subsequent DNA damage. Its ability to rapidly deplete cellular antioxidant defenses (GSH) while simultaneously increasing ROS production triggers a catastrophic cascade involving mitochondrial dysfunction, DNA strand breaks, and activation of multiple pro-apoptotic signaling pathways, including those dependent on p53 and ER stress. The detailed data and protocols provided in this guide underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy. Its multifaceted mechanism of action suggests it may be effective against a variety of tumor types and could potentially circumvent certain forms of drug resistance.

References

- 1. (S)-Goniothalamin induces DNA damage, apoptosis, and decrease in BIRC5 messenger RNA levels in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. Selective Cytotoxicity of this compound against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Goniothalamin on p53 and Caspase Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of goniothalamin, with a specific focus on its impact on the p53 tumor suppressor protein and the caspase cascade. This compound, a naturally occurring styryl-lactone, has demonstrated potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis.[1][2][3] This document consolidates key findings on its mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Mechanism of Action: An Overview

This compound (GTN) exerts its anticancer effects through the induction of apoptosis, or programmed cell death, via multiple pathways that often converge on the activation of caspases. A central player in this process is the p53 tumor suppressor protein. Evidence suggests that this compound can induce DNA damage and oxidative stress, leading to the upregulation and activation of p53.[4][5] Activated p53 can then trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the subsequent activation of initiator and executioner caspases. Additionally, some studies indicate that this compound can induce apoptosis through p53-independent mechanisms, highlighting the compound's multifaceted approach to cancer cell eradication.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies, providing a comparative look at its potency and efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 | ~3.1 | |

| MCF-7 | Breast Adenocarcinoma | 72 | 2.01 ± 0.28 | ~10.0 | |

| A549 | Lung Adenocarcinoma | 72 | 1.54 ± 0.15 | ~7.7 | |

| HT29 | Colorectal Adenocarcinoma | 72 | 1.89 ± 0.21 | ~9.4 | |

| UACC-732 | Breast Carcinoma | 72 | 1.76 ± 0.19 | ~8.8 | |

| HepG2 | Hepatoblastoma | 72 | - | 4.6 ± 0.23 | |

| Hela | Cervical Cancer | - | 3.2 ± 0.72 | ~16.0 | |

| P-388 | Murine Lymphocytic Leukemia | - | 0.19 | ~0.95 | |

| Col-2 | Colon Cancer | - | 0.36 | ~1.8 | |

| T24 | Bladder Cancer | - | 0.39 | ~1.95 | |

| Lu-1 | Lung Cancer | - | 0.54 | ~2.7 | |